molecular formula C22H30O3 B593114 Boldenone Propionate CAS No. 977-32-2

Boldenone Propionate

Cat. No.: B593114
CAS No.: 977-32-2
M. Wt: 342.479
InChI Key: ULJOJMSGJSWPSE-BLQWBTBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boldenone Propionate is an anabolic-androgenic steroid derived from testosterone. It is a synthetic compound that is commonly used in veterinary medicine, particularly for the treatment of horses. This compound is known for its ability to promote muscle growth, increase appetite, and enhance erythropoiesis (the production of red blood cells).

Scientific Research Applications

Boldenone Propionate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Boldenone Propionate primarily targets the Androgen Receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

This compound, like other anabolic-androgenic steroids (AAS), is an agonist of the androgen receptor (AR) . It binds to the androgen receptor, which then regulates gene transcription . This interaction leads to changes at the cellular level, affecting protein synthesis and other cellular functions .

Biochemical Pathways

It is known that the activation of the androgen receptor by boldenone can lead to increased protein synthesis and nitrogen retention . This can have downstream effects on muscle growth and development .

Pharmacokinetics

It is known that boldenone has a half-life of approximately 14 days . This long half-life suggests that the compound has a prolonged duration of action, which can influence its bioavailability and effects.

Result of Action

The primary result of this compound’s action is an increase in anabolic activity with low androgenic potency . This can lead to increased nitrogen retention, protein synthesis, appetite stimulation, and the release of erythropoietin in the kidneys . These effects can contribute to muscle growth and development .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as other anabolic steroids, can affect the action of this compound . Additionally, individual factors such as the user’s overall health, age, and genetic makeup can also influence the compound’s action and efficacy.

Safety and Hazards

Boldenone is suspected of causing cancer and may damage fertility or the unborn child. It may also cause harm to breast-fed children . It is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

While Boldenone is currently used primarily in veterinary medicine, research is ongoing to explore new biosynthetic routes for its production . This includes the use of enzymatic synthesis, which has been shown to be a promising approach for the efficient synthesis of Boldenone .

Biochemical Analysis

Biochemical Properties

Boldenone Propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 17β-hydroxysteroid dehydrogenase (17β-HSD), which is involved in the conversion of androstenedione to boldenone . Additionally, this compound interacts with androgen receptors, leading to the activation of anabolic pathways that promote protein synthesis and muscle growth . The nature of these interactions involves binding to the active sites of enzymes and receptors, resulting in conformational changes that enhance their activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass . It also influences cell signaling pathways by activating the androgen receptor, which in turn regulates gene expression related to muscle growth and repair . Additionally, this compound affects cellular metabolism by increasing the uptake of amino acids and enhancing the production of energy through oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to androgen receptors in target tissues. This interaction results in the modulation of gene expression, leading to increased synthesis of proteins involved in muscle growth and repair . Additionally, this compound can inhibit the activity of enzymes involved in protein degradation, further promoting muscle anabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on muscle growth and erythropoiesis, but its efficacy may decrease over time due to the development of tolerance . In vitro studies have demonstrated that this compound can maintain its anabolic effects for several weeks, while in vivo studies have shown that its effects can last for several months .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound promotes muscle growth and improves nitrogen retention without significant adverse effects . At high doses, this compound can cause toxic effects, such as liver damage, kidney dysfunction, and hormonal imbalances . Threshold effects have been observed, where the anabolic effects plateau at higher doses, indicating that there is a limit to the benefits that can be achieved with increased dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to steroid metabolism and protein synthesis. The compound is metabolized by enzymes such as 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase, which convert it to active and inactive metabolites . These metabolic pathways are essential for the regulation of boldenone levels in the body and its overall anabolic effects . Additionally, this compound can influence metabolic flux by increasing the availability of amino acids for protein synthesis and enhancing the production of energy through oxidative phosphorylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins in the blood, such as albumin and sex hormone-binding globulin, which facilitate its delivery to target tissues . Once inside the cells, this compound can interact with intracellular binding proteins that direct its localization to specific compartments, such as the nucleus and mitochondria . This distribution is crucial for its anabolic effects, as it ensures that the compound reaches the sites where it can exert its actions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments within the cell, such as the nucleus, where it can interact with androgen receptors and modulate gene expression . Additionally, this compound can localize to the mitochondria, where it can enhance energy production and support cellular metabolism . Post-translational modifications, such as phosphorylation and acetylation, can also influence the localization and activity of this compound by altering its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boldenone Propionate is synthesized from androstenedione through a series of chemical reactions. The process involves the use of a dual-enzyme system comprising 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase. These enzymes catalyze the conversion of androstenedione to boldenone, which is then esterified with propionic acid to form this compound .

Industrial Production Methods: The industrial production of this compound primarily relies on chemical synthesis. The process involves the use of hazardous chemicals and complex synthesis conditions, which can lead to environmental pollution. recent advancements in enzymatic synthesis have shown promise in improving the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Boldenone Propionate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce this compound.

    Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and halogenated derivatives of this compound .

Comparison with Similar Compounds

    Boldenone Undecylenate: Another ester of boldenone, commonly used in veterinary medicine.

    Testosterone Propionate: A similar anabolic-androgenic steroid with a propionate ester.

    Nandrolone Decanoate: An anabolic steroid with similar muscle-building properties.

Uniqueness: Boldenone Propionate is unique due to its balanced anabolic and androgenic properties, making it effective for muscle growth with fewer androgenic side effects compared to other steroids. Its propionate ester also allows for a relatively fast onset of action .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,13,16-19H,4-8,10,12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJOJMSGJSWPSE-BLQWBTBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017193
Record name Boldenone propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

977-32-2
Record name (17beta)-17-(1-Oxopropoxy)androsta-1,4-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boldenone propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boldenone propionate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J73SJ6F4RK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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